molecular formula C17H17NO3 B2366340 N-[(3-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide CAS No. 2411245-47-9

N-[(3-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide

Cat. No.: B2366340
CAS No.: 2411245-47-9
M. Wt: 283.327
InChI Key: BHCWUVJYQLLPBV-UHFFFAOYSA-N
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Description

N-[(3-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a carboxamide group, with a 3-methoxyphenyl and a phenylmethyl substituent. Oxiranes are known for their versatility in synthetic chemistry due to their strained ring structure, which makes them highly reactive.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide can be achieved through various methods. One common approach involves the reaction of 3-methoxybenzyl chloride with phenylacetonitrile in the presence of a base to form the corresponding nitrile. This intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid, to form the oxirane ring. Finally, the nitrile group is converted to a carboxamide using an appropriate reagent like ammonium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or carbonyl compounds.

    Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and the formation of different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to open the oxirane ring.

Major Products Formed

    Diols: Formed through oxidation of the oxirane ring.

    Alcohols: Formed through reduction of the oxirane ring.

    Substituted Compounds: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N-[(3-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its reactive oxirane ring, which can interact with biological molecules.

    Industry: Utilized in the production of polymers and other materials due to its reactive nature.

Mechanism of Action

The mechanism of action of N-[(3-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity allows the compound to interact with various molecular targets, including enzymes and receptors, potentially disrupting their normal function and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-[(3-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide is unique due to its specific substitution pattern and the presence of both an oxirane ring and a carboxamide group.

Properties

IUPAC Name

N-[(3-methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-14-9-5-8-13(10-14)16(12-6-3-2-4-7-12)18-17(19)15-11-21-15/h2-10,15-16H,11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCWUVJYQLLPBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CC=CC=C2)NC(=O)C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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